molecular formula C12H21NO5 B1412628 N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid CAS No. 2205311-58-4

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid

Cat. No.: B1412628
CAS No.: 2205311-58-4
M. Wt: 259.3 g/mol
InChI Key: KJSIJKGOXUIFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid is a versatile chemical compound with the molecular formula C12H21NO5. It is widely used in various scientific research fields due to its unique properties. This compound is particularly valuable in organic synthesis, drug development, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid typically involves the reaction of tert-butyl chloroformate with 2,2-dimethylsuccinic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a protecting group for amines.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: In drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid can be compared with other similar compounds such as:

  • N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinimide
  • N-tert-Butoxycarbonylmethyl-2,2-dimethyl-glutaric acid
  • N-tert-Butoxycarbonylmethyl-2,2-dimethyl-malonamic acid

These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which provides distinct advantages in certain synthetic and research applications .

Properties

IUPAC Name

2,2-dimethyl-4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-9(15)7-13-8(14)6-12(4,5)10(16)17/h6-7H2,1-5H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSIJKGOXUIFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid
Reactant of Route 2
Reactant of Route 2
N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid
Reactant of Route 3
Reactant of Route 3
N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid
Reactant of Route 4
Reactant of Route 4
N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid
Reactant of Route 5
Reactant of Route 5
N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid
Reactant of Route 6
Reactant of Route 6
N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.